molecular formula C21H17F2N5O3S B2460141 N-(2,5-difluorophenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide CAS No. 1223997-42-9

N-(2,5-difluorophenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide

Cat. No.: B2460141
CAS No.: 1223997-42-9
M. Wt: 457.46
InChI Key: DUTLRWHVPWTUOA-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide is a potent and selective small molecule inhibitor identified for its high affinity against Proviral Integration Moloney virus (PIM) kinases. PIM kinases are a family of serine/threonine kinases that function as key regulators of cell survival, proliferation, and differentiation, and their overexpression is frequently associated with tumorigenesis and treatment resistance in various hematological malignancies and solid tumors. This compound exerts its mechanism by competitively binding to the ATP-binding site of PIM kinases, effectively blocking their phosphotransferase activity and downstream signaling. This inhibition leads to the disruption of critical pathways that promote cancer cell survival, such as the phosphorylation of the pro-apoptotic protein BAD , thereby facilitating apoptosis and reducing tumor cell viability. Its primary research value lies in the investigation of oncogenic kinase signaling and the development of targeted cancer therapeutics, particularly for studying drug resistance mechanisms and combination therapy strategies in preclinical models of leukemia and lymphoma. This inhibitor serves as a crucial pharmacological tool for dissecting the complex biological roles of the PIM kinase family and validating them as therapeutic targets in oncology research.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N5O3S/c1-2-31-15-6-4-14(5-7-15)27-9-10-28-19(20(27)30)25-26-21(28)32-12-18(29)24-17-11-13(22)3-8-16(17)23/h3-11H,2,12H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTLRWHVPWTUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=C(C=CC(=C4)F)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-difluorophenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by a complex structure that includes a triazole ring fused with a pyrazine moiety and a thioacetamide group. Its molecular formula is C18H18F2N4O2S.

Biological Activity Overview

Recent studies have indicated that compounds containing the 1,2,4-triazole scaffold exhibit a wide range of biological activities including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anticancer : Potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory : Demonstrated effects in reducing inflammation markers.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole moiety is known to inhibit enzymes such as topoisomerases and DNA gyrases, which are crucial for DNA replication and transcription in bacteria and cancer cells.
  • Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, enhancing the efficacy of co-administered antibiotics by improving their penetration.
  • Tyrosine Kinase Inhibition : Molecular docking studies suggest potential interactions with tyrosine kinases involved in cancer cell signaling pathways.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various triazole derivatives found that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values ranged from 0.125 to 8 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways . The compound's ability to inhibit cell proliferation was linked to its interaction with specific oncogenic pathways.

Case Studies

  • Study on Antibacterial Efficacy :
    • A series of derivatives were tested for their antibacterial activity against multi-drug resistant strains. The derivatives showed improved efficacy compared to standard antibiotics like ampicillin .
  • Cancer Cell Line Testing :
    • In a study involving human lung cancer cell lines, this compound demonstrated significant cytotoxicity with an IC50 value indicating potent anticancer properties .

Data Summary Table

Activity TypeEffectiveness (MIC/IC50)Target Organisms/Cells
Antibacterial0.125 - 8 μg/mLS. aureus, E. coli, P. aeruginosa
AnticancerIC50 (varies by cell line)Lung cancer cells
Anti-inflammatoryReduction in cytokinesIn vitro models

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight (g/mol)
Target Compound Triazolo[4,3-a]pyrazine 7-(4-ethoxyphenyl), N-(2,5-difluorophenyl) C23H18F2N6O2S 492.49
2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(p-tolyl)acetamide (CAS 1185056-10-3) Triazolo[4,3-a]pyrazine 7-(3-methoxyphenyl), N-(p-tolyl) C23H21N5O2S 447.51
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide Triazolo[4,3-a]pyrimidine 5-propyl, N-(2-chloro-5-CF3-phenyl) C17H14ClF3N6OS 450.84
N-(4-chloro-3-fluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide Triazolo[4,3-b]pyridazine 6-(4-ethoxyphenyl), N-(4-Cl-3-F-Ph) C21H16ClFN6O2S 478.91
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide Triazolo[4,3-a]pyrazine 8-ethoxy, 3-(CF3-phenyl) C19H17F3N6O2 418.38

Key Observations :

  • The target compound’s 2,5-difluorophenyl group enhances electronegativity and hydrophobic interactions compared to simpler aryl groups (e.g., p-tolyl in ) .
  • Ethoxy substituents (e.g., 4-ethoxyphenyl in the target vs. 3-methoxyphenyl in ) influence steric hindrance and π-π stacking in enzyme binding .
  • Pyrazine vs.

Key Findings :

  • The target compound’s COX-2 inhibition is superior to simpler triazolo-pyrimidines due to optimized fluorine positioning enhancing hydrogen bonding .
  • Fluorinated derivatives (e.g., ’s 2,4-difluorophenyl analog) show improved pharmacokinetics (e.g., t1/2 = 8.2 h vs. 4.5 h for non-fluorinated analogs) .
  • Ethoxy groups in triazolopyrazines (target) correlate with >50% viability in hepatocyte models at 10 µM, indicating lower toxicity compared to chloro-substituted analogs () .

Q & A

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates and yields.
  • Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) improves coupling efficiency .
  • Temperature control : Reflux conditions (~80–100°C) for cyclization; lower temperatures (0–25°C) for sensitive substitutions .

Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Q. Basic

Technique Parameters Analyzed Purpose Reference
NMR 1^1H/13^{13}C shifts, coupling constantsConfirm regiochemistry of fluorophenyl and triazole groups
Mass Spectrometry (MS) Molecular ion ([M+H]+^+), fragmentation patternsVerify molecular weight and detect impurities
X-ray Diffraction Bond lengths, angles, crystal packingResolve structural ambiguities (e.g., tautomerism in triazole)
HPLC Retention time, peak symmetryAssess purity (>95%) and identify byproducts

Q. Key considerations :

  • Deuterated solvents (e.g., DMSO-d6) for NMR to avoid signal interference.
  • High-resolution MS (HRMS) for precise mass determination .

How can computational methods enhance the synthesis and design of analogs?

Advanced
Computational tools like density functional theory (DFT) and reaction path search algorithms streamline synthesis:

  • Reaction mechanism elucidation : DFT calculations predict transition states and intermediates, reducing trial-and-error in heterocyclization steps .
  • Solvent/catalyst screening : Machine learning models correlate solvent polarity with reaction yields, optimizing conditions for novel analogs .
  • Pharmacophore modeling : Identify structural motifs (e.g., fluorophenyl, thioacetamide) critical for target binding .

Case study : Quantum mechanical calculations validated the electronic effects of fluorine substituents on the triazole ring’s nucleophilicity, guiding selective functionalization .

What strategies resolve contradictions in biological activity data across studies?

Advanced
Contradictions often arise from structural variability (e.g., substituent positioning) or assay conditions . Methodological approaches include:

  • Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., ethoxyphenyl vs. fluorophenyl) and compare IC50_{50} values .
  • Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls to minimize variability.
  • Meta-analysis : Pool data from analogs (e.g., triazolo-pyrazines with varying R-groups) to identify trends .

Example : Discrepancies in antimicrobial activity were resolved by correlating logP values (lipophilicity) with membrane permeability .

How do fluorine substituents influence the compound’s electronic properties and reactivity?

Advanced
Fluorine atoms exert electron-withdrawing effects , altering the compound’s electronic landscape:

  • Triazole ring activation : Fluorine at the 2,5-positions increases electrophilicity, enhancing reactivity in nucleophilic aromatic substitutions .
  • Hydrogen bonding : Fluorine’s high electronegativity strengthens interactions with biological targets (e.g., enzyme active sites) .
  • Metabolic stability : C-F bonds resist oxidative degradation, prolonging half-life in vivo .

Q. Experimental validation :

  • Cyclic voltammetry : Measures redox potentials to quantify fluorine’s impact on electron density .
  • X-ray crystallography : Reveals fluorine’s role in stabilizing ligand-protein interactions .

What are the challenges in scaling up synthesis while maintaining yield and purity?

Advanced
Key challenges :

  • Exothermic reactions : Heterocyclization at high temperatures risks decomposition; use flow reactors for heat dissipation .
  • Purification : Column chromatography is inefficient for large batches; switch to recrystallization or membrane filtration .
  • Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of thiolating agent to triazole precursor) to minimize disulfide byproducts .

Q. Process optimization :

  • Design of experiments (DoE) : Multivariate analysis identifies critical parameters (e.g., pH, solvent volume) .
  • In-line analytics : Real-time HPLC monitoring detects impurities early .

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